molecular formula C10H18N2O2 B6237987 tert-butyl N-(4-isocyanobutyl)carbamate CAS No. 353505-05-2

tert-butyl N-(4-isocyanobutyl)carbamate

Cat. No.: B6237987
CAS No.: 353505-05-2
M. Wt: 198.3
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Description

tert-Butyl N-(4-isocyanobutyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly notable for its use in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-isocyanobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-isocyanobutyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions generally include maintaining the reaction mixture at room temperature and stirring for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(4-isocyanobutyl)carbamate can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the isocyanobutyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-(4-isocyanobutyl)carbamate involves the formation of a stable carbamate linkage with amines. This linkage can be cleaved under acidic conditions, releasing the free amine. The compound acts as a protecting group by temporarily masking the reactivity of the amine, allowing for selective reactions to occur at other functional groups .

Comparison with Similar Compounds

    tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-(4-isocyanobutyl)carbamate.

    Benzyl carbamate: Another protecting group for amines, which can be removed by catalytic hydrogenation.

    Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removable by base treatment.

Uniqueness: this compound is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its ability to undergo various chemical reactions and its applications in different fields make it a versatile compound in organic synthesis and scientific research.

Properties

CAS No.

353505-05-2

Molecular Formula

C10H18N2O2

Molecular Weight

198.3

Purity

95

Origin of Product

United States

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